

Structure-Activity Relationship of 1-Benzofuran-2-ylmethanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Benzofuran-2-ylmethanol

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For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1-Benzofuran-2-ylmethanol** derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for the rational design of novel therapeutic agents.

Anticancer Activity

1-Benzofuran-2-ylmethanol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the benzofuran ring system and the methanol moiety play a crucial role in determining their potency and selectivity.

Key Structural Features Influencing Anticancer Potency:

- Halogenation: The introduction of bromine atoms, particularly on the benzofuran ring or on alkyl/acetyl side chains, has been shown to enhance cytotoxic activity.^{[1][2]} Halogeno-derivatives often exhibit increased potency against leukemia and cervix carcinoma cell lines.^{[2][3]}

- **Substitution at C-2 and C-3:** Modifications at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[3] Ester or heterocyclic ring substitutions at the C-2 position have been found to be particularly important.[3]
- **Heterocyclic Moieties:** The incorporation of heterocyclic rings, such as thiazole, pyrazole, and oxadiazole, at the C-2 position can lead to potent anticancer agents.[4][5] These modifications can influence the compound's ability to interact with biological targets.
- **Mechanism of Action:** A significant number of benzofuran derivatives exert their antiproliferative effects by inhibiting tubulin polymerization.[6] They often bind to the colchicine binding site on β -tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6] Some derivatives also act as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1)[7] and mTOR signaling pathways[8], which are crucial for cancer cell proliferation and survival.

Comparative Cytotoxicity Data:

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative **1-Benzofuran-2-ylmethanol** derivatives and related analogs against various cancer cell lines.

Compound ID	Modifications	Cancer Cell Line	IC50 (μM)	Reference
Compound 6	Brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one	K562 (Chronic Myelogenous Leukemia)	Not specified, but showed selective action	[1]
Compound 8	Brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one	K562 (Chronic Myelogenous Leukemia)	Not specified, but showed selective action	[1]
Compound 1c	Brominated benzofuran derivative	K562, MOLT-4, HeLa	Significant cytotoxic activity	[2]
Compound 1e	Brominated benzofuran derivative	K562, MOLT-4, HeLa	Significant cytotoxic activity	[2]
Compound 2d	Brominated benzofuran derivative	K562, MOLT-4, HeLa	Significant cytotoxic activity	[2]
Compound 3a	Brominated benzofuran derivative	K562, MOLT-4, HeLa	Significant cytotoxic activity	[2]
Compound 3d	Brominated benzofuran derivative	K562, MOLT-4, HeLa	Significant cytotoxic activity	[2]
Compound 16b	3-methylbenzofuran with p-methoxy group	A549 (Lung Carcinoma)	1.48	[9]

Compound 50g	Benzofuran-2-carboxamide derivative	HCT-116, HeLa, HepG2, A549	0.87, 0.73, 5.74, 0.57	[9]
Compound 17i	Benzofuran derivative as LSD1 inhibitor	MCF-7, MGC-803, H460, A549, THP-1	2.90, 5.85, 2.06, 5.74, 6.15	[7]

Antimicrobial Activity

Derivatives of 1-benzofuran have also been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][10][11][12] The structural modifications that confer potent antimicrobial activity often differ from those required for anticancer effects.

Key Structural Features Influencing Antimicrobial Potency:

- **Hydrophobicity:** Increased hydrophobicity of the benzofuran analogs has been correlated with favorable antibacterial activities.[13]
- **Substituents at C-3 and C-6:** Substitutions at the C-3 and C-6 positions of the benzofuran core can significantly impact antibacterial activity and strain specificity.[4] For instance, a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity.[4]
- **Heterocyclic Scaffolds:** The linkage of benzofuran to other heterocyclic systems like thiazole and pyrazoline is a common strategy to enhance antimicrobial potency.[4][14] These hybrid molecules can exhibit broad-spectrum activity.

Comparative Antimicrobial Data:

The following table presents the minimum inhibitory concentration (MIC) values for selected benzofuran derivatives against various microbial strains.

Compound ID	Modifications	Microbial Strain	MIC (µg/mL)	Reference
Compound 7	Brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one	Gram-positive strains	16-64	[1]
Compound 6b	Benzofuran amide derivative	S. aureus, E. coli	6.25	[11]
Compound 1	Aza-benzofuran derivative	S. typhimurium, S. aureus	Moderate activity	[15]
Compound 6	Oxa-benzofuran derivative	P. italicum, F. oxysporum, C. musae	12.5-25	[15]
Hydrophobic analogs	Aryl substituents at C-3 via methanone linker	E. coli, S. aureus, MRSA, B. subtilis	0.39-3.12	[13][16]

Experimental Protocols

A comprehensive understanding of the SAR of **1-benzofuran-2-ylmethanol** derivatives relies on standardized experimental methodologies.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Formazan Solubilization:** After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

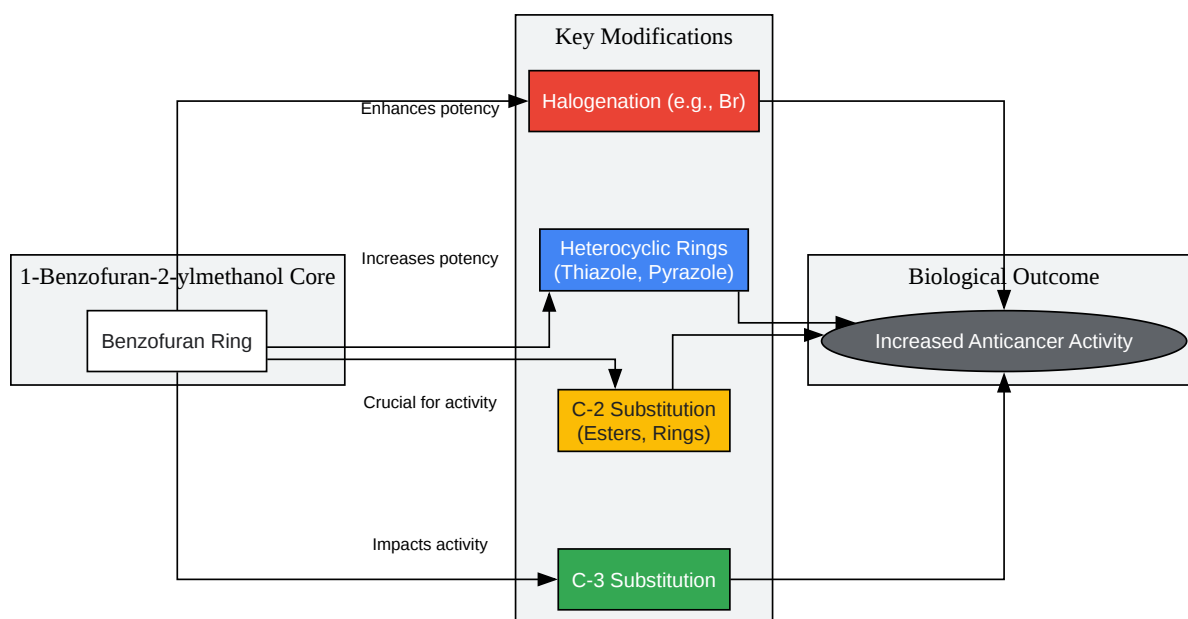
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

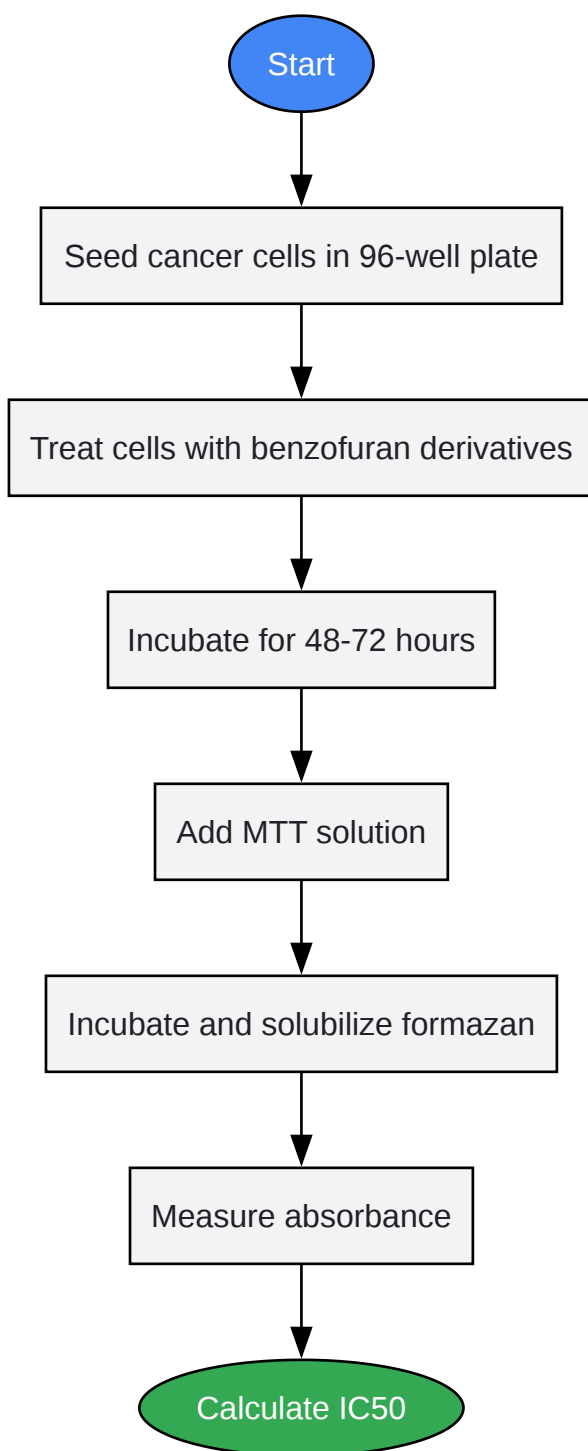
Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



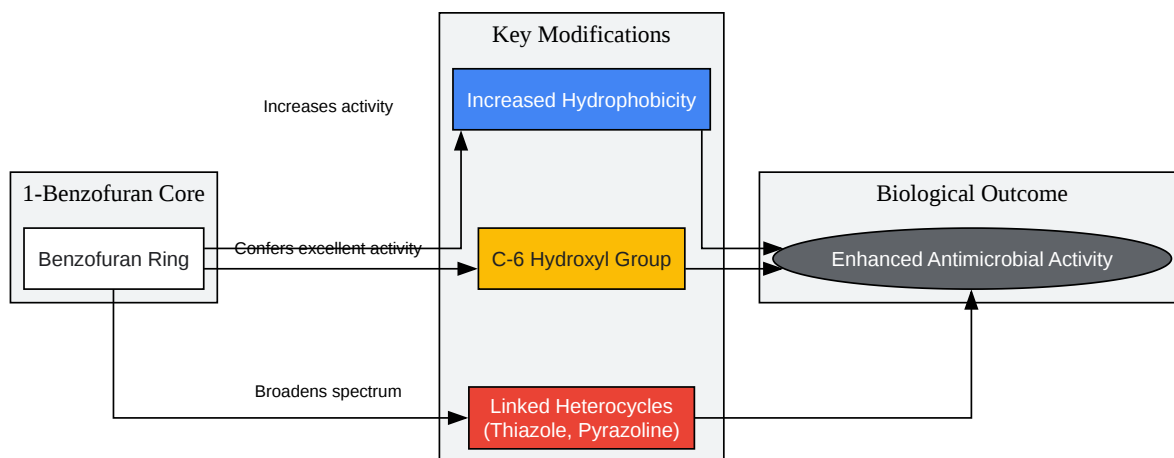
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Caption: Key structural modifications on the 1-benzofuran core that enhance anticancer activity.



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Caption: A simplified workflow of the MTT assay for determining cytotoxicity.



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Caption: Key structural features of 1-benzofuran derivatives that improve antimicrobial efficacy.

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References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. jopcr.com [jopcr.com]
- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
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